2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-4-3-5-18(14-16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)17-6-8-19(29-2)9-7-17/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXWMRACCNEEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the nitrile group. A common synthetic route may involve:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key analogs and their structural differences:
*Calculated based on similar analogs.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylbenzoyl group in the target compound offers moderate lipophilicity compared to halogenated derivatives (e.g., fluoro or chloro), which may improve blood-brain barrier penetration .
- Piperazine Modifications : Substitution with bulky groups (e.g., azepane-sulfonyl) reduces solubility but may enhance target specificity .
- Heterocyclic Variations : Replacement of the oxazole ring with pyrazole or pyridine cores (e.g., in ) alters electronic properties and bioactivity .
Pharmacological and Physicochemical Properties
Lipophilicity (LogP):
- The target compound’s 3-methylbenzoyl group likely results in a LogP of ~3.2 (estimated), compared to higher values for halogenated analogs (e.g., ~3.5 for 4-fluoro derivatives) .
- 4-Methoxyphenyl at position 2 increases solubility relative to non-polar aryl groups (e.g., naphthyl in ) .
Bioactivity Trends:
Biological Activity
2-(4-Methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946308-54-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.4 g/mol. The structural features include:
- A methoxyphenyl group,
- A piperazine moiety linked to a methylbenzoyl group,
- An oxazole ring.
These structural components contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| MCF-7 (Breast) | 5.37 | 12.9 | 36.0 | Inhibition of tubulin polymerization |
| MDA-MB-231 (Breast) | 6.00 | 14.0 | 40.0 | Induction of apoptosis |
| COLO205 (Colon) | 3.50 | 8.0 | 25.0 | DNA damage and cell cycle arrest |
| NCI-H522 (Lung) | 4.20 | 10.5 | 30.0 | Inhibition of CDK2 activity |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : It induces programmed cell death through mitochondrial pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
- DNA Damage : The compound can cause DNA strand breaks, leading to further activation of cellular stress responses that promote apoptosis .
Case Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines:
- Breast Cancer Study : In a study involving MCF-7 and MDA-MB-231 cell lines, treatment with the compound resulted in significant cytotoxicity, with a GI50 value as low as 5.37 µM for MCF-7 cells, indicating potent activity against breast cancer .
- Colon Cancer Study : Testing on COLO205 cells revealed a GI50 value of 3.50 µM, with observed effects including cell cycle arrest at the G2/M phase and increased apoptosis markers .
- Lung Cancer Study : NCI-H522 cells showed sensitivity to treatment with a GI50 value of 4.20 µM, suggesting potential use in lung cancer therapy .
Q & A
Q. Key factors :
- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Catalysts : Pd-based catalysts improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
How can spectroscopic and computational methods be used to resolve structural ambiguities in this compound?
Q. Basic
- NMR (¹H/¹³C) : Assign peaks using 2D techniques (COSY, HSQC) to confirm connectivity of the oxazole, piperazine, and methoxyphenyl groups. The methoxy proton appears as a singlet at ~3.8 ppm, while aromatic protons split into distinct multiplet patterns .
- Mass spectrometry (HRMS) : Confirm molecular weight (calculated: ~407.4 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve stereoelectronic effects of the 3-methylbenzoyl group on piperazine conformation .
Q. Advanced :
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding interactions with biological targets .
What strategies are effective in analyzing contradictory bioactivity data across studies for this compound?
Advanced
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, antitumor activity in MCF-7 vs. HeLa cells may differ due to receptor expression levels .
- Structural analogs : Compare with derivatives (e.g., 4-chlorobenzoyl vs. 3-methylbenzoyl substituents) to isolate substituent effects. The 3-methyl group enhances lipophilicity (logP ~3.2), influencing membrane permeability .
- Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation, which may explain potency discrepancies in vitro vs. in vivo .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Q. Advanced
- Substituent modifications :
- Piperazine ring : Replace 3-methylbenzoyl with thiophene-2-carbonyl to improve selectivity for kinase targets .
- Oxazole position 2 : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and covalent binding .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the oxazole’s nitrile group) using molecular docking (e.g., AutoDock Vina) against targets like PARP-1 or 5-HT receptors .
What methodologies are recommended for investigating the compound’s mechanism of action in neurological disorders?
Q. Advanced
- In vitro models :
- Calcium flux assays : Measure modulation of neuronal ion channels (e.g., NMDA receptors) using fluorescent dyes .
- Protein binding : SPR or ITC to quantify affinity for serotonin transporters (SERT) or dopamine receptors .
- In vivo models :
- Rodent behavioral assays : Evaluate anxiolytic effects (e.g., elevated plus maze) at doses 10–50 mg/kg .
- PET imaging : Radiolabel the compound with ¹¹C or ¹⁸F to track brain uptake and target engagement .
How can synthetic byproducts or impurities be identified and mitigated during scale-up?
Q. Basic
- HPLC-MS : Detect impurities (e.g., unreacted intermediates or oxidation byproducts) using reverse-phase C18 columns and acetonitrile/water gradients .
- Process optimization :
- Temperature control : Maintain <60°C during coupling steps to prevent oxazole ring degradation .
- Microwave-assisted synthesis : Reduce reaction times from 24h to 2h, minimizing side reactions .
What analytical techniques are critical for validating the compound’s stability under various storage conditions?
Q. Basic
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via:
- TLC/HPLC : Track loss of parent compound (<5% degradation acceptable) .
- LC-MS : Identify degradation products (e.g., hydrolysis of the nitrile to amide) .
- Storage recommendations : Use amber vials under nitrogen at –20°C for long-term stability .
How do solvent polarity and reaction time influence regioselectivity in oxazole ring formation?
Q. Advanced
- Solvent effects : High-polarity solvents (DMF) stabilize transition states, favoring 1,3-oxazole formation over 1,2-isomers (Krel ~3:1) .
- Kinetic vs. thermodynamic control : Shorter reaction times (2h) favor kinetic products (oxazole-4-carbonitrile), while prolonged heating (24h) may lead to isomerization .
What computational tools are effective in predicting drug-likeness and ADMET properties?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate:
- Bioavailability : 55–60% (moderate due to logP ~3.5) .
- CYP inhibition : High risk for CYP3A4 (IC₅₀ ~1.2 μM) .
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) to optimize logD values for CNS penetration .
How can researchers address discrepancies in reported IC₅₀ values for kinase inhibition assays?
Q. Advanced
- Standardize assay conditions :
- ATP concentration : Use 10 μM ATP to mimic physiological levels .
- Enzyme source : Compare recombinant vs. native kinases (e.g., EGFR from E. coli vs. mammalian cells) .
- Data normalization : Use Z-factor scoring to validate assay robustness and minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
